N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide are bacterial strains. The compound has shown promising activity against Staphylococcus aureus . This bacterium is a common cause of skin infections, respiratory diseases, and food poisoning.
Mode of Action
It is known that benzothiazole derivatives, to which this compound belongs, have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . These compounds are thought to interact with their targets, leading to changes in the target’s function and ultimately resulting in the inhibition of the target’s activity.
Biochemical Pathways
For example, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to this compound . This suggests that the compound may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide typically involves the reaction of 2-aminobenzothiazole with appropriate acylating agents. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in dimethylformamide solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its diphenylacetamide moiety differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c30-26(25(19-10-3-1-4-11-19)20-12-5-2-6-13-20)28-22-15-9-14-21(18-22)27-29-23-16-7-8-17-24(23)31-27/h1-18,25H,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPYIWJBTOSVGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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